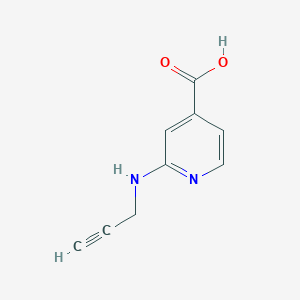

2-(Prop-2-yn-1-ylamino)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-(prop-2-ynylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h1,3,5-6H,4H2,(H,10,11)(H,12,13) |

InChI Key |

PHNKMRDCFBLYKA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=NC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Structural Context Within Pyridine Carboxylic Acid Frameworks

The foundational core of 2-(prop-2-yn-1-ylamino)isonicotinic acid is isonicotinic acid, a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.orgnih.gov Pyridine carboxylic acids, including isonicotinic acid and its isomers, picolinic acid and nicotinic acid, are a well-established class of heterocyclic compounds. nih.gov The presence of the nitrogen atom in the aromatic ring imparts distinct electronic properties to these molecules, influencing their reactivity and potential as versatile scaffolds in various chemical applications. nih.gov

Table 1: Properties of Isonicotinic Acid

| Property | Value |

| IUPAC Name | Pyridine-4-carboxylic acid |

| Molecular Formula | C6H5NO2 |

| Molar Mass | 123.11 g/mol |

| Melting Point | 310 °C (sublimes) |

| Appearance | White to off-white crystalline solid |

This data is for the parent compound, isonicotinic acid. wikipedia.org

Significance of the Propargylamino Functionality in Molecular Design and Synthesis

Direct Amination Strategies for Isonicotinic Acid Derivatives

Direct amination strategies provide an efficient route to introduce the propargylamino side chain onto an isonicotinic acid scaffold. These methods typically rely on the inherent reactivity of functionalized pyridine rings.

A primary and well-established method for synthesizing 2-amino-substituted pyridines is through nucleophilic aromatic substitution (SNAr) reactions. This approach utilizes a halogenated pyridine precursor, typically 2-chloro- or 2-bromo-isonicotinic acid. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is further enhanced by the presence of an electron-withdrawing group like a carboxylic acid.

In this reaction, the nitrogen atom of propargylamine (prop-2-yn-1-amine) acts as the nucleophile, attacking the carbon atom bearing the halogen substituent. The halide ion is subsequently displaced, forming the C-N bond and yielding the desired this compound. The reaction is typically carried out in a polar solvent and may require elevated temperatures or the presence of a base to facilitate the removal of the hydrogen halide byproduct. Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack. nih.gov The use of phosphine (B1218219) reagents has also been explored to install phosphonium (B103445) salts at specific positions on the pyridine ring, which can then be displaced by halide nucleophiles, demonstrating an alternative strategy for functionalization. nih.gov

Achieving the correct regiochemistry—the attachment of the propargylamino group specifically at the C-2 position—is critical. The substitution pattern on the pyridine ring inherently directs the position of nucleophilic attack. For isonicotinic acid (pyridine-4-carboxylic acid), the electron-withdrawing carboxylic acid group at the C-4 position deactivates the ring towards electrophilic substitution but activates the C-2 and C-6 positions for nucleophilic substitution.

This electronic effect makes the C-2 and C-6 positions the most electrophilic sites on the ring. Consequently, when a halogenated precursor like 2-chloroisonicotinic acid is reacted with propargylamine, the substitution occurs selectively at the C-2 position, as the C-6 position is unfunctionalized. nih.gov Methods starting from pyridine N-oxides have also been developed to provide 2-aminopyridines with excellent regioselectivity under mild conditions. morressier.com This inherent regioselectivity simplifies the synthesis and avoids the formation of isomeric byproducts, making the process highly efficient for producing the target compound. mdpi.com

Advanced Synthetic Transformations and Catalytic Approaches

Modern synthetic chemistry offers advanced techniques that improve efficiency, yield, and sustainability, and enable specialized applications such as radiolabeling.

For applications in Positron Emission Tomography (PET) imaging, analogs of this compound can be labeled with a positron-emitting radionuclide, most commonly Fluorine-18 ([18F]). umich.edu This process requires the synthesis of a suitable precursor molecule that can be efficiently fluorinated in the final step. nih.gov

The radiosynthesis typically involves a nucleophilic substitution reaction where cyclotron-produced [18F]fluoride ion displaces a good leaving group (e.g., tosylate, mesylate, or a nitro group) on the precursor molecule. nih.govmdpi.com For example, a precursor could be designed with a 2-(tosyloxy)ethylamino side chain instead of the propargylamino group. Reaction with [18F]fluoride, often facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 (K222) and a carbonate base, would yield the 2-(2-[18F]fluoroethylamino) analog. mdpi.com The reaction conditions must be carefully optimized for high radiochemical yield (RCY), purity, and specific activity within the short half-life of 18F (approx. 110 minutes). nih.gov

| Parameter | Typical Conditions for Nucleophilic 18F-Radiolabeling |

|---|---|

| Precursor | Molecule with a suitable leaving group (e.g., tosylate, mesylate, nitro-group) |

| Reagents | [18F]Fluoride, Kryptofix K222, K2CO3 or other base |

| Solvent | Aprotic polar solvents (e.g., Acetonitrile (B52724), DMSO, DMF) |

| Temperature | 80 - 120 °C |

| Reaction Time | 5 - 20 minutes |

| Post-reaction | Deprotection (if necessary) and HPLC purification |

The synthesis of the core pyridine scaffold can be significantly improved using microwave-assisted organic synthesis (MAOS) and principles of green chemistry. researchgate.netnih.gov Microwave irradiation offers a powerful alternative to conventional heating, providing rapid and uniform heating that can dramatically reduce reaction times from hours to minutes and often increase product yields. jocpr.comorganic-chemistry.orgresearchgate.net

Microwave-assisted methods have been successfully applied to various pyridine syntheses, including multicomponent reactions where several starting materials combine in a single step to form complex products. nih.govtandfonline.com These one-pot procedures enhance efficiency and reduce waste. Green chemistry approaches further aim to minimize environmental impact by using non-toxic catalysts, environmentally benign solvents like water or ethanol, or even solvent-free conditions. rsc.orgtandfonline.comrsc.org For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a single, high-yielding step under microwave irradiation, offering a greener and more efficient route to substituted pyridines compared to traditional two-step procedures. organic-chemistry.orgresearchgate.net These sustainable methods are highly applicable to the large-scale and environmentally responsible production of precursors for this compound.

| Method | Reaction Time | Yield | Advantages |

|---|---|---|---|

| Conventional Heating | 10 - 16 hours jocpr.com | Often Moderate | Well-established, simple equipment |

| Microwave Irradiation | 2 - 30 minutes jocpr.comnih.gov | Good to Excellent (up to 94%) nih.gov | Rapid reaction rates, higher yields, cleaner reactions researchgate.net |

Chemical Transformations and Derivatization Strategies of the 2 Prop 2 Yn 1 Ylamino Isonicotinic Acid Core

Modifications at the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 4-position of the pyridine (B92270) ring is a primary site for modification, most commonly through esterification and amidation reactions. These transformations are fundamental in organic synthesis for altering solubility, bioavailability, and for creating building blocks for further conjugation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under standard conditions. For instance, reaction with an alcohol (e.g., ethanol, methanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding alkyl ester. researchgate.net Alternatively, milder conditions involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can be employed, particularly for more complex alcohols. nih.gov These methods provide access to a variety of esters, including simple alkyl esters and more complex phenylethyl esters. nist.gov

Amidation: The synthesis of amides from the carboxylic acid group is another crucial derivatization pathway. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). mdpi.comresearchgate.net These reactions are highly versatile, allowing for the introduction of a wide array of substituents through the choice of the amine coupling partner. The resulting amides are often more stable metabolically than esters and can participate in different biological interactions.

Table 1: Representative Modifications of the Carboxylic Acid Group This table presents hypothetical, yet chemically plausible, examples of derivatives obtained from the modification of the carboxylic acid functional group of 2-(prop-2-yn-1-ylamino)isonicotinic acid.

| Product Name | Reagents and Conditions | Resulting Functional Group |

| Ethyl 2-(prop-2-yn-1-ylamino)isonicotinate | Ethanol, H₂SO₄ (cat.), reflux | Ester |

| N-Benzyl-2-(prop-2-yn-1-ylamino)isonicotinamide | 1. SOCl₂2. Benzylamine, Et₃N | Amide |

| 2-(Prop-2-yn-1-ylamino)-N-(2-hydroxyethyl)isonicotinamide | Ethanolamine, EDC, DMAP | Amide with hydroxyl group |

Exploitation of the Terminal Alkyne Reactivity

The terminal alkyne of the propargyl group is a highly valuable functional handle for a range of chemical transformations, particularly cycloaddition reactions. This functionality is central to the principles of "click chemistry," enabling efficient and specific molecular conjugations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, allowing for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). organic-chemistry.org This reaction is known for its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and broad functional group tolerance. clockss.orginterchim.fr For the this compound core, the terminal alkyne can be "clicked" with a diverse range of organic azides to generate a library of triazole-containing derivatives. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. clockss.org

Table 2: Examples of CuAAC Reactions with the this compound Scaffold This table presents examples of triazole derivatives formed via CuAAC, based on reactions reported for other N-propargyl compounds.

| Azide Reactant | Catalyst System | Product Description |

| Benzyl (B1604629) azide | CuSO₄, Sodium Ascorbate | A derivative bearing a 1-benzyl-1,2,3-triazole moiety. |

| Azido-functionalized glucose | CuSO₄, Sodium Ascorbate | A glycoconjugate linked via a triazole ring. nih.gov |

| Tetradecyl azide | CuSO₄, AMTC ligand, Na Ascorbate | A derivative with a long alkyl chain for altered lipophilicity. mdpi.com |

| Zidovudine (AZT) | CuSO₄, AMTC ligand, Na Ascorbate | A conjugate with the antiretroviral drug zidovudine. mdpi.com |

Beyond the well-known CuAAC reaction, the terminal alkyne can participate in other cycloaddition reactions to form various carbo- and heterocyclic systems. These reactions expand the synthetic utility of the propargyl group.

[2+2+2] Cycloaddition: This reaction involves the transition metal-catalyzed cyclotrimerization of three alkyne units to form a benzene (B151609) ring. When a 1,6-diyne is used with a monoalkyne, it can lead to the formation of fused ring systems. researchgate.net The propargyl group on the title compound could potentially react with a suitable diyne to construct complex polycyclic aromatic structures.

[3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition, the thermal, uncatalyzed version of the azide-alkyne reaction, can also occur, though it often requires higher temperatures and may produce a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org Other 1,3-dipoles can also be employed to synthesize five-membered heterocycles. nih.gov

[4+1] Cycloaddition: A notable reaction is the [4+1] cycloaddition between an isonitrile and a tetrazine, which has been explored as a biocompatible ligation strategy. researchgate.net While this involves the reaction partner rather than the alkyne directly, it highlights the diverse cycloaddition possibilities in modern synthetic chemistry.

Derivatization at the Secondary Amine Linkage

The secondary amine that connects the pyridine core to the propargyl group is another key site for derivatization, primarily through acylation and alkylation reactions.

Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form a tertiary amide. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. This transformation can be useful for modulating the electronic properties of the nitrogen atom and for introducing new functional groups.

Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions. This reaction introduces a third substituent on the nitrogen atom, converting it into a tertiary amine. Care must be taken to avoid over-alkylation or quaternization of the pyridine nitrogen, depending on the reaction conditions and the reactivity of the alkylating agent.

Heterocyclic Annulation and Scaffold Expansion

A powerful strategy for modifying the this compound scaffold involves intramolecular cyclization reactions that lead to the formation of new fused heterocyclic rings. This approach, often referred to as heterocyclic annulation, can dramatically alter the shape and properties of the core molecule.

One of the most relevant transformations for this scaffold is the intramolecular cyclization of N-propargylaminopyridines to form imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net This reaction is typically catalyzed by transition metals like silver or gold and proceeds through an intramolecular nucleophilic attack of the pyridine nitrogen onto the metal-activated alkyne. nih.gov The subsequent rearrangement and aromatization lead to the formation of a stable, fused bicyclic system. This type of scaffold expansion is a highly effective method for generating novel molecular architectures from a common precursor. Similar intramolecular cyclizations of propargyl amides have also been reported to yield various substituted pyrrolidine (B122466) derivatives under different conditions. rsc.org

Advanced Characterization Techniques for 2 Prop 2 Yn 1 Ylamino Isonicotinic Acid and Its Derivatives

High-Resolution Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS))

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. Based on the structure of 2-(Prop-2-yn-1-ylamino)isonicotinic acid, which comprises an isonicotinic acid core, a secondary amine linker, and a terminal propargyl group, characteristic chemical shifts can be predicted.

For the isonicotinic acid moiety, ¹H NMR signals for the pyridine (B92270) ring protons are expected in the aromatic region, typically between 7.0 and 9.0 ppm. chemicalbook.com The carboxylic acid proton is often observed as a broad singlet at a significantly downfield shift, usually above 10 ppm. In the ¹³C NMR spectrum, the carboxyl carbon would appear around 165-170 ppm, while the pyridine ring carbons would resonate between 120 and 150 ppm. chemicalbook.comresearchgate.net

The propargyl group introduces distinct signals. The acetylenic proton (-C≡C-H) typically appears around 2-3 ppm in the ¹H NMR spectrum, while the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would likely be found in the 3.5-4.5 ppm range. netlify.app The acetylenic carbons (-C≡C-) are characteristically observed in the 70-90 ppm range in the ¹³C spectrum. researchgate.net The secondary amine proton (-NH-) signal can vary in position and is often broad.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Isonicotinic Acid | Pyridine H | 7.0 - 9.0 | 120 - 150 |

| Carboxyl H | > 10.0 | - | |

| Carboxyl C | - | 165 - 170 | |

| Propargyl Group | Acetylenic H | 2.0 - 3.0 | - |

| Methylene H | 3.5 - 4.5 | - | |

| Acetylenic C | - | 70 - 90 | |

| Methylene C | - | ~40-50 |

Mass Spectrometry (MS) is used to determine the molecular weight and can offer structural clues through fragmentation patterns. For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol. In mass spectrometry, a molecular ion peak ([M]⁺) would be expected at m/z 176. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Alpha-cleavage next to the amine group is also a common fragmentation pathway for amines. libretexts.orgnih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for understanding polymorphism, crystal packing, and intermolecular interactions like hydrogen bonding.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. uky.edu Derivatives of nicotinic acid are known to exhibit this phenomenon. nih.gov For instance, studies on 2-(phenylamino)nicotinic acid, an analogue of the title compound, have revealed at least four polymorphic forms. uky.eduresearchgate.net These polymorphs arise from different molecular conformations, specifically variations in the dihedral angle between the two aromatic rings, a phenomenon known as conformational polymorphism. researchgate.net

The ability to form different crystal structures is influenced by factors like substituent size. rsc.org In analogues such as 2-(naphthalen-n-ylamino)-nicotinic acids, the bulkiness of the naphthalene (B1677914) group plays a significant role in the resulting crystal packing and the emergence of polymorphism. rsc.org Similarly, the propargyl group in this compound would influence its crystal engineering, directing the assembly of molecules into specific packing arrangements through various non-covalent interactions.

Hydrogen bonds are primary drivers of molecular recognition and crystal architecture in N-substituted nicotinic acids. libretexts.orgkhanacademy.org The structure of this compound contains multiple hydrogen bond donors (the carboxylic acid -OH and the secondary amine -NH) and acceptors (the pyridine nitrogen and the carbonyl and hydroxyl oxygens).

In the crystal structures of related 2-(arylamino)nicotinic acids, two primary hydrogen-bonding motifs, or synthons, are commonly observed:

Acid-Acid Synthon: A dimeric structure formed by two carboxylic acid groups.

Acid-Pyridine Synthon: A chain-like structure formed by a hydrogen bond between the carboxylic acid group of one molecule and the pyridine nitrogen of another. researchgate.net

The prevalence of one synthon over the other can be influenced by steric factors. Bulky substituents on the amino group can hinder the planar conformation required for the acid-acid dimer, thereby favoring the formation of the acid-pyridine synthon. researchgate.net Furthermore, intramolecular hydrogen bonds, such as between the amino N-H group and the carbonyl oxygen, are also observed and contribute to stabilizing the molecular conformation. rsc.orgrsc.org In cocrystals involving nicotinamide, a related derivative, intermolecular hydrogen bonds between carbonyl and amine groups are crucial for the crystal structure. fip.org

Typical Hydrogen Bond Parameters in 2-(Arylamino)-nicotinic Acid Analogues

| Compound Analogue | Interaction Type | Donor-Acceptor | Distance (Å) |

|---|---|---|---|

| 2-(naphthalen-2-ylamino)-nicotinic acid (Form I) | Intermolecular | O-H···N (acid-pyridine) | 1.882 |

| 2-(naphthalen-2-ylamino)-nicotinic acid (Form II) | Intermolecular | O-H···N (acid-pyridine) | 1.756 |

| 2-(naphthalen-2-ylamino)-nicotinic acid (Form I) | Intramolecular | N-H···O (amine-carbonyl) | 2.039 |

Data sourced from a study on 2-(naphthalen-2-ylamino)-nicotinic acid, an analogue of the title compound. rsc.org

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present. jocpr.comnih.gov

For this compound, the spectrum would be a composite of the vibrations from its three main components: the isonicotinic acid ring, the secondary amine linker, and the propargyl group.

Propargyl Group: The terminal alkyne is expected to show a sharp, weak C≡C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretching vibration near 2100-2140 cm⁻¹. aip.org

Amine Group: The N-H stretching of the secondary amine would appear as a single, medium-intensity band in the 3300-3500 cm⁻¹ region. msu.eduyoutube.com The N-H bending vibration typically occurs around 1550-1650 cm⁻¹. youtube.com

Isonicotinic Acid Moiety: The carboxylic acid O-H stretch is a very characteristic broad band from 2500 to 3300 cm⁻¹, often overlapping with C-H stretches. msu.edu The carbonyl (C=O) stretching vibration gives a very strong, sharp peak between 1680 and 1725 cm⁻¹. msu.edu The pyridine ring itself has a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov C-O stretching and O-H bending vibrations are also expected around 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyne (-C≡C-H) | C-H Stretch | ~3300 | Sharp, Weak |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1725 | Sharp, Very Strong |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 | Medium |

These frequencies are based on typical ranges for the specified functional groups. msu.educhemicalbook.comresearchgate.net

Computational and Theoretical Investigations of 2 Prop 2 Yn 1 Ylamino Isonicotinic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory for Electronic Structure)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of a molecule. DFT calculations are used to determine the optimized molecular geometry, electron distribution, and frontier molecular orbitals (FMOs) of 2-(Prop-2-yn-1-ylamino)isonicotinic acid.

Studies on related nicotinic and isonicotinic acid derivatives have demonstrated the utility of DFT in understanding molecular stability and reactivity. epstem.netnih.govresearchgate.net For this compound, calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield key electronic parameters. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. epstem.net

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution. For this molecule, the MEP would likely show negative potential (red/yellow regions) around the carboxylic acid oxygen atoms and the pyridine (B92270) nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amino and carboxylic acid hydrogens, highlighting sites for nucleophilic attack.

Illustrative DFT-Calculated Properties for this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.8 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. epstem.net |

| Dipole Moment (μ) | 3.2 Debye | Measures the overall polarity of the molecule. |

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Given that isonicotinic acid derivatives are known to possess antimicrobial and anti-proliferative activities, potential protein targets for this compound could include enzymes essential for microbial survival or cancer cell proliferation, such as nitroreductase or thymidylate synthase. researchgate.netmdpi.com

A docking study would involve preparing the 3D structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled to find the most stable binding pose, which is typically ranked using a scoring function. nanobioletters.com

For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group and the secondary amine are strong hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Pi-Interactions: The pyridine ring can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the protein's active site.

Hydrophobic Interactions: The propargyl group provides a hydrophobic moiety that can interact with nonpolar pockets in the receptor.

Illustrative Molecular Docking Results with a Hypothetical Bacterial Enzyme

| Parameter | Value/Description |

|---|---|

| Target Protein | Escherichia coli Nitroreductase mdpi.com |

| Binding Energy Score | -8.5 kcal/mol |

| Key Interacting Residues & Interaction Type | LYS74: Hydrogen Bond with carboxylic acid oxygen. mdpi.com |

| TYR125: π-π Stacking with pyridine ring. | |

| LEU45: Hydrophobic interaction with propargyl group. |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

An MD simulation of this compound, both free in solution and bound to a protein target, would reveal its conformational landscape. The simulation would show the flexibility of the prop-2-yn-1-ylamino side chain and how its orientation changes over time. When simulating the docked complex, MD can be used to assess the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net For a series of analogs of this compound, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding drug design.

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical techniques to create a mathematical equation that relates these descriptors to the observed biological activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.gov The molecules in the dataset are aligned, and steric and electrostatic fields are calculated around them on a 3D grid. Partial least squares (PLS) analysis is then used to derive a relationship between the field values and the activity.

The results of a CoMFA study are often visualized as 3D contour maps. For derivatives of this compound, these maps would indicate:

Green Contours: Regions where bulky groups increase activity.

Yellow Contours: Regions where bulky groups decrease activity.

Blue Contours: Regions where positive charges increase activity.

Red Contours: Regions where negative charges increase activity.

Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable model of the structure-activity relationship.

Like CoMFA, CoMSIA results are presented as contour maps that highlight favorable and unfavorable regions for each physicochemical property. A CoMSIA model for analogs of this compound could reveal, for example, that placing a hydrogen bond donor group at a specific position on the pyridine ring is critical for enhanced biological activity.

Typical Statistical Results for 3D-QSAR Models

| Model | Parameter | Typical Value | Significance |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | > 0.5 | Indicates good internal model predictivity. nih.gov |

| r² (Non-cross-validated r²) | > 0.9 | Indicates a good fit of the model to the training data. nih.gov | |

| CoMSIA | q² (Cross-validated r²) | > 0.5 | Indicates good internal model predictivity. nih.gov |

| r² (Non-cross-validated r²) | > 0.9 | Indicates a good fit of the model to the training data. nih.gov |

In Silico Prediction of Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

In silico analysis serves as a powerful tool to predict how a molecule like this compound might interact with biological targets or other molecules. These computational methods can model potential hydrogen bonds and hydrophobic interactions, which are crucial for the compound's behavior in a biological system.

Theoretical Hydrogen Bonding Profile:

Based on its molecular structure, this compound possesses several functional groups capable of participating in hydrogen bonding.

Hydrogen Bond Donors: The carboxylic acid group (-COOH) and the secondary amine (-NH-) are primary hydrogen bond donors. The hydrogen atom on the amine and the hydrogen on the hydroxyl group of the carboxylic acid can be donated to an electronegative atom.

Hydrogen Bond Acceptors: The oxygen atoms of the carboxylic acid group and the nitrogen atom within the pyridine ring are potential hydrogen bond acceptors. They can accept hydrogen atoms from suitable donor groups on a target molecule.

Theoretical Hydrophobic Interaction Profile:

Hydrophobic interactions are also key to the molecule's potential binding capabilities.

The pyridine ring, an aromatic structure, is a significant contributor to potential hydrophobic and π-stacking interactions.

The propargyl group (prop-2-yn-1-yl) provides an additional nonpolar region that can engage in hydrophobic interactions with corresponding nonpolar pockets in a binding site.

Without specific computational studies, it is not possible to provide quantitative data on these interactions. Detailed research would be required to model the precise geometry, energy, and dynamics of these potential bonds and interactions.

Table of Potential Molecular Interactions

The following table is a generalized prediction based on the functional groups present in the molecule, not on specific computational data.

| Interaction Type | Potential Participating Group(s) on the Compound | Role of the Compound's Group |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Donor and Acceptor |

| Hydrogen Bonding | Secondary Amine (-NH-) | Donor |

| Hydrogen Bonding | Pyridine Ring Nitrogen | Acceptor |

| Hydrophobic | Pyridine Ring | Interaction Site |

| Hydrophobic | Propargyl Group | Interaction Site |

| π-Stacking | Pyridine Ring | Interaction Site |

Further computational research, such as molecular docking simulations or quantum mechanics calculations, would be necessary to validate and quantify these predicted interactions with specific biological targets.

Role of 2 Prop 2 Yn 1 Ylamino Isonicotinic Acid As a Scaffold in Chemical Research

Design and Synthesis of Advanced Chemical Probes

The rational design of chemical probes is essential for studying complex biological systems. The 2-(prop-2-yn-1-ylamino)isonicotinic acid scaffold is well-suited for this purpose, as its constituent parts can be systematically modified to create highly specific and detectable molecules. The core structure, containing the 2-aminopyridine (B139424) unit, is a precursor to fluorescent heterocyclic systems like imidazo[1,2-a]pyridines.

The synthesis of such probes often involves a cyclization reaction of the N-(prop-2-yn-1-yl)pyridin-2-amine core to form the rigid, bicyclic imidazo[1,2-a]pyridine (B132010) ring system. nih.gov This heterocyclic core is a known fluorophore, and derivatives can be designed to exhibit specific photophysical properties, such as aggregation-induced emission, for tracking biological molecules like hydrogen peroxide in living cells. mdpi.com The isonicotinic acid portion of the scaffold provides a convenient attachment point for introducing targeting moieties or modulating the probe's physicochemical properties, while the propargyl group offers a reactive handle for further functionalization, as discussed in section 6.3.

The development of a chemical probe from a scaffold involves a structured process, from initial design to final application.

| Design Step | Description | Relevance of the Scaffold |

|---|---|---|

| Core Scaffold Selection | Choosing a core structure that can be readily synthesized and modified. | The this compound scaffold is synthetically accessible. |

| Introduction of a Reporter Group | Incorporating a moiety (e.g., a fluorophore) that allows for detection and measurement. | The scaffold's 2-aminopyridine core can be converted into fluorescent imidazo[1,2-a]pyridine systems. nih.govmdpi.com |

| Addition of a Reactive Handle | Including a functional group for covalent attachment to a biological target or another molecule. | The propargyl group's terminal alkyne is a prime reactive handle for click chemistry. ed.ac.uk |

| Appendage Decoration | Attaching other chemical groups to modulate solubility, cell permeability, or target affinity. | The isonicotinic acid's carboxylic acid group is an ideal site for appendage elaboration. |

Scaffold for Multitarget Ligand Development

Complex multifactorial diseases, such as Alzheimer's disease, have spurred a shift from the "one molecule-one target" paradigm to the development of multi-target-directed ligands (MTDLs). mdpi.com MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, which can offer a more effective therapeutic outcome and reduce the risks of drug-drug interactions associated with polypharmacy. mdpi.comdundee.ac.uk

The this compound scaffold is particularly promising for MTDL design due to the presence of the propargylamine (B41283) group. This moiety is a well-established pharmacophore found in inhibitors of monoamine oxidase B (MAO-B), such as rasagiline (B1678815) and selegiline. dundee.ac.uknih.gov By incorporating this group, the scaffold has an intrinsic, pre-validated activity towards a key neurological target.

The remainder of the molecule, particularly the isonicotinic acid, serves as a versatile platform for introducing a second pharmacophore. Through chemical synthesis, this part of the scaffold can be linked to moieties known to inhibit other disease-relevant targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or beta-amyloid (Aβ) aggregation. nih.govmdpi.com This "hybrid" design strategy allows for the creation of novel MTDLs with a precisely engineered dual-activity profile.

| Target Combination Strategy | Rationale in Neurodegenerative Disease | Role of the Scaffold |

|---|---|---|

| MAO-B and Cholinesterases (AChE/BuChE) | Simultaneously addresses neurotransmitter depletion (acetylcholine) and neuroinflammation/oxidative stress (MAO-B activity). nih.gov | The propargylamine moiety targets MAO-B; the isonicotinic acid can be functionalized into an AChE inhibitor. |

| MAO-B and Aβ Aggregation | Targets both oxidative stress and the formation of amyloid plaques, two key pathological hallmarks of Alzheimer's. mdpi.com | The propargylamine targets MAO-B; the scaffold can be linked to Aβ aggregation inhibitors. |

| MAO-B and Metal Chelation | Reduces oxidative stress from MAO-B and sequesters excess metal ions (e.g., Cu2+) that contribute to Aβ aggregation. dundee.ac.uk | The propargylamine targets MAO-B; a metal-chelating pharmacophore like 8-hydroxyquinoline (B1678124) can be attached. dundee.ac.uk |

Applications in Bioconjugation and Bioorthogonal Chemistry (e.g., Click Chemistry Reagents)

Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. nih.gov Among the most powerful bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097) with high efficiency and specificity. ed.ac.uk

The this compound scaffold is an excellent reagent for this application because its propargyl group provides the necessary terminal alkyne. This functional group acts as a handle, allowing the entire scaffold and any attached functionalities to be "clicked" onto a biomolecule of interest—such as a protein, peptide, or nucleic acid—that has been chemically or genetically modified to bear an azide group.

This approach has significant advantages over classical bioconjugation methods, which often lack specificity and can result in low yields. ed.ac.uk The click chemistry approach enables precise, site-specific labeling of biomolecules for applications in diagnostics, imaging, and the creation of antibody-drug conjugates (ADCs). ed.ac.uknih.gov The scaffold can be pre-loaded with a cargo (e.g., a drug, a fluorophore, or a chelating agent) and then efficiently conjugated to its biological target in a controlled manner.

| Conjugation Method | Key Features | Yield | Specificity |

|---|---|---|---|

| Classical Coupling (e.g., NHS-ester/amine) | Targets common functional groups like primary amines (lysine residues). Often results in heterogeneous products. nih.gov | Variable, often low to moderate. ed.ac.uk | Low; modifies multiple sites on a protein. |

| Click Chemistry (CuAAC) | Highly specific reaction between a terminal alkyne (on the scaffold) and an azide. Bioorthogonal and efficient. nih.govresearchgate.net | High to quantitative. ed.ac.uk | High; targets only the specifically introduced azide group. |

Exploration as a Precursor for Diverse Heterocyclic Architectures

In addition to its direct use in probes and MTDLs, the this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The strategic placement of the aminopyridine and propargyl groups enables intramolecular cyclization reactions to generate novel, rigid, three-dimensional structures.

One prominent example is the synthesis of the imidazo[1,2-a]pyridine ring system. nih.gov Under appropriate reaction conditions, the nitrogen of the pyridine (B92270) ring and the internal carbon of the alkyne can undergo cyclization. This transformation converts the flexible aminopyridine precursor into a rigid, planar bicyclic aromatic system, which is a common core in many biologically active compounds and fluorescent materials. mdpi.com The ability to efficiently generate such privileged structures makes the scaffold a powerful tool for diversity-oriented synthesis, enabling the rapid creation of libraries of novel compounds for high-throughput screening.

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic Architecture | Significance |

|---|---|---|---|

| N-(prop-2-yn-1-yl)pyridin-2-amine core | Intramolecular Cyclization | Imidazo[1,2-a]pyridine | Creates a rigid, aromatic bicyclic system that is a common core in pharmaceuticals and fluorescent probes. nih.govmdpi.com |

Advanced Methodological Considerations in Academic Research on 2 Prop 2 Yn 1 Ylamino Isonicotinic Acid

Optimization of Reaction Parameters and Yields

The synthesis of 2-(Prop-2-yn-1-ylamino)isonicotinic acid would likely involve a nucleophilic substitution reaction between a 2-halopyridine-4-carboxylic acid derivative and propargylamine (B41283). The optimization of such a reaction is a multifactorial process aimed at maximizing the yield and purity of the final product. Key parameters that would require systematic investigation include the choice of solvent, catalyst, base, temperature, and reaction time.

In analogous syntheses of related pyridine (B92270) derivatives, a variety of solvents and catalysts have been employed. For instance, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the dissolution of the reactants. The choice of catalyst can be critical, with palladium-catalyzed cross-coupling reactions being a common strategy for the formation of C-N bonds in heterocyclic systems.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the reaction parameter space. This would involve varying multiple parameters simultaneously to identify optimal conditions and any interactions between them.

Table 1: Illustrative Reaction Parameter Optimization for a Generic N-alkynylaminopyridine Synthesis

| Entry | Solvent | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | Pd(OAc)2 (2) | K2CO3 | 100 | 12 | 65 |

| 2 | DMSO | Pd(OAc)2 (2) | Cs2CO3 | 120 | 8 | 78 |

| 3 | Toluene | Pd2(dba)3 (1) | NaOtBu | 110 | 10 | 85 |

| 4 | Dioxane | CuI (5) | K3PO4 | 100 | 16 | 72 |

This table is a hypothetical representation based on common conditions for similar reactions and does not represent actual experimental data for the title compound.

Advanced Separation and Purification Protocols (e.g., Column Chromatography, Solid-Phase Extraction)

The purification of this compound, a polar molecule containing both acidic (carboxylic acid) and basic (amino) functional groups, presents specific challenges. Advanced separation and purification protocols are essential to obtain a highly pure sample for subsequent analysis and biological testing.

Column Chromatography: Reversed-phase column chromatography is a suitable technique for the purification of polar compounds. teledyneisco.com A C18-functionalized silica (B1680970) gel would be an appropriate stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To improve peak shape and resolution for an ionizable compound like this, it is common to add a modifier to the mobile phase. reddit.com For a carboxylic acid, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the carboxyl group, leading to better retention and sharper peaks. teledyneisco.com

Solid-Phase Extraction (SPE): Solid-phase extraction is a valuable technique for sample clean-up and pre-concentration. nih.govresearchgate.net For a compound with the characteristics of this compound, a mixed-mode SPE cartridge possessing both reversed-phase and ion-exchange functionalities could be highly effective. researchgate.net This would allow for the removal of both non-polar and ionic impurities. The choice of the appropriate SPE sorbent and elution solvents would be critical for achieving high recovery and purity. pharm.or.jpnih.gov

Table 2: Representative Purification Parameters for a Pyridine Carboxylic Acid Derivative

| Technique | Stationary Phase | Mobile Phase / Eluent | Key Considerations |

| Column Chromatography | C18 Silica Gel | Water/Acetonitrile gradient with 0.1% TFA | Gradient optimization is crucial for separating closely related impurities. |

| Solid-Phase Extraction | Mixed-mode (C18/Anion Exchange) | 1. Load in acidic aqueous solution2. Wash with organic solvent3. Elute with basic organic solvent | pH control is essential for efficient binding and elution. |

This table provides a generalized protocol based on established methods for similar compounds. teledyneisco.comresearchgate.net

Chemoinformatics and Database Mining for Related Structures

Chemoinformatics and database mining are powerful computational tools for exploring the chemical space around a target molecule like this compound. nih.gov These approaches can be used to identify structurally similar compounds with known biological activities, potentially providing insights into the therapeutic potential of the target molecule.

The identified compounds and their associated biological data can be used to build structure-activity relationship (SAR) models. researchgate.net These models can help in predicting the biological activity of this compound and guide the design of new analogs with improved properties. Machine learning algorithms are increasingly being used to develop predictive models for antitubercular activity and other biological endpoints for isonicotinic acid derivatives. nih.gov

Table 3: Chemoinformatic Approaches for Analyzing Isonicotinic Acid Analogs

| Approach | Database/Tool | Objective | Expected Outcome |

| Substructure Search | PubChem, SciFinder | Identify all compounds containing the isonicotinic acid scaffold. | A list of known isonicotinic acid derivatives for SAR analysis. |

| Similarity Search | ChEMBL | Find compounds with high structural similarity to the target molecule. | Identification of close analogs with documented biological activities. nih.gov |

| Machine Learning | Custom Python scripts with RDKit/Scikit-learn | Predict biological activity based on structural features of known active and inactive compounds. | A predictive model to estimate the potential efficacy of the target compound. nih.gov |

This table outlines common chemoinformatic strategies that can be applied to the study of novel compounds.

Future Perspectives in Research on 2 Prop 2 Yn 1 Ylamino Isonicotinic Acid

Integration with Emerging Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives, including isonicotinic acids, is a mature field in organic chemistry. However, emerging synthetic methodologies offer promising avenues for the efficient, scalable, and environmentally benign production of 2-(prop-2-yn-1-ylamino)isonicotinic acid and its analogs. Traditional methods for the synthesis of similar 2-aminonicotinic acid derivatives often involve nucleophilic substitution reactions on 2-chloronicotinic acid precursors. nih.govgoogle.com While effective, these methods can require harsh reaction conditions.

Future synthetic strategies could leverage advancements in transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, palladium- or copper-catalyzed amination reactions could provide a direct and modular route to introduce the propargylamino side chain onto a suitably functionalized isonicotinic acid scaffold. Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, with a focus on minimizing waste and using less hazardous reagents. chemicalbook.com

The application of flow chemistry and microwave-assisted synthesis could also significantly impact the production of this compound. These technologies can offer improved reaction control, reduced reaction times, and higher yields compared to conventional batch processing. The synthesis of related nicotinic acid derivatives has already benefited from such innovative approaches. mdpi.commdpi.com

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Pyridine Derivatives

| Methodology | Description | Advantages | Potential Application for this compound |

| Traditional Condensation/Substitution | Step-wise construction of the pyridine ring or substitution on a pre-formed ring. | Well-established, readily available starting materials. | Synthesis from 2-chloroisonicotinic acid and propargylamine (B41283). |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds. | High efficiency, modularity, and functional group tolerance. | Direct coupling of propargylamine with a 2-haloisonicotinic acid derivative. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and process control. | High-throughput synthesis and optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, often leading to higher yields and purities. | Expedited synthesis of the target compound and its derivatives. |

This table is illustrative and based on general principles of organic synthesis, as direct synthetic reports for this compound are not available.

Potential for Expanding its Utility in Chemical Biology Tools

The propargyl group in this compound is a key functional handle that opens up a vast landscape of possibilities in chemical biology. This terminal alkyne moiety is a versatile participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govgoogle.com This reaction is known for its high efficiency, specificity, and biocompatibility, making it an ideal tool for bioconjugation. nih.govgoogle.com

Consequently, this compound could be employed as a building block for the creation of sophisticated chemical probes. By "clicking" this molecule onto biomolecules such as proteins, nucleic acids, or lipids that have been metabolically or genetically engineered to contain an azide (B81097) group, researchers can label and visualize these targets within complex biological systems. nih.gov

The isonicotinic acid scaffold itself is a recognized pharmacophore present in numerous biologically active compounds, including the anti-tubercular drug isoniazid. mdpi.comnih.gov This suggests that this compound and its derivatives could be developed as probes to study specific biological pathways or as leads for drug discovery. The combination of a known pharmacophore with a versatile chemical handle for bioconjugation is a powerful strategy in modern medicinal chemistry and chemical biology.

Furthermore, the propargyl group can be used for attachment to solid supports for applications in affinity chromatography or for the generation of compound libraries for high-throughput screening. The versatility of the propargyl group in organic synthesis allows for its transformation into a variety of other functional groups, further expanding the potential applications of this molecule. nih.govresearchgate.netebi.ac.ukbioencapsulation.netmdpi.com

Table 2: Potential Applications of this compound in Chemical Biology

| Application Area | Description | Rationale |

| Bioconjugation | Covalent attachment to biomolecules. | The propargyl group enables efficient "click" reactions with azide-modified biomolecules. |

| Fluorescent Labeling | Introduction of a fluorescent reporter group. | "Clicking" a fluorescent azide onto the molecule would allow for visualization in cells and tissues. |

| Target Identification | Identifying the cellular targets of a bioactive compound. | Use as a probe in affinity-based proteomics to pull down binding partners. |

| Drug Delivery | Conjugation to drug delivery systems. | Attachment to nanoparticles or polymers for targeted delivery of the isonicotinic acid moiety. |

| Combinatorial Chemistry | Generation of diverse compound libraries. | The propargyl group can be functionalized to create a wide range of derivatives for screening. |

This table outlines potential applications based on the chemical structure of the compound and established methodologies in chemical biology.

Q & A

Q. What are the optimal synthetic routes for 2-(Prop-2-yn-1-ylamino)isonicotinic acid, and how can yield be improved?

Methodological Answer: The synthesis of structurally similar compounds (e.g., 2-Iodo-N-(prop-2-yn-1-yl)acetamide) involves coupling reactions between amines and carboxylic acid derivatives using EDCI/DMAP as catalysts in dichloromethane . However, yields as low as 5% highlight inefficiencies, suggesting optimization strategies:

- Alternative coupling reagents : Replace EDCI with HATU or DCC for higher efficiency.

- Solvent selection : Test polar aprotic solvents (e.g., DMF) to improve solubility.

- Temperature control : Monitor exothermic reactions to prevent decomposition.

- Purification : Use gradient flash chromatography (e.g., 30–60% ethyl acetate/hexane) instead of fixed ratios for better resolution.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Adhere to IUPAC guidelines for reporting analytical data :

- NMR : Use - and -NMR in DMSO-d6 to resolve amine and carboxylic proton signals. Include 2D NMR (HSQC, HMBC) for structural confirmation.

- HRMS : Report molecular ion peaks with <2 ppm error (e.g., ESI+ mode).

- HPLC-UV/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 20 min). Retention time (tR) and λmax should align with predicted values.

- Elemental Analysis : Ensure C, H, N percentages match theoretical values (±0.3%).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Simulate transition states for propargylamine group interactions (e.g., with electrophiles).

- Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

Q. How should researchers address contradictory data in biological activity assays for this compound?

Methodological Answer: Apply the PICO framework to refine experimental variables :

- Population (P) : Specify cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Intervention (I) : Standardize compound concentrations (e.g., 1–100 µM) and exposure times.

- Comparison (C) : Include positive/negative controls (e.g., cisplatin for cytotoxicity).

- Outcome (O) : Use dual endpoints (e.g., MTT assay for viability; flow cytometry for apoptosis).

Case Study : Discrepancies in IC50 values (e.g., 12 µM vs. 28 µM) may arise from:

- Batch variability : Confirm purity via HPLC-MS.

- Assay conditions : Control pH (7.4 ± 0.1) and serum content (10% FBS).

Q. What factorial design strategies optimize reaction conditions for derivative synthesis?

Methodological Answer: Implement a 2<sup>3</sup> factorial design to test variables :

- Factors : Temperature (25°C vs. 60°C), solvent (DCM vs. DMF), catalyst (EDCI vs. HATU).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant interactions (p < 0.05).

Q. How can chemical software enhance data reproducibility for this compound?

Methodological Answer: Leverage tools like ChemDraw for structure verification and Gaussian for spectral simulations :

- Electronic Lab Notebooks (ELNs) : Document synthesis parameters (e.g., stoichiometry, timepoints).

- Spectral Databases : Cross-reference NMR/HRMS with PubChem or SciFinder entries .

- Version Control : Track iterative protocol changes using Git repositories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.